1,2-Benzisothiazole

概要

説明

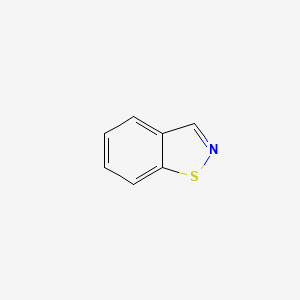

1,2-Benzisothiazole is a chemical compound from the group of heterocycles . It is a natural product found in Apium graveolens and Mangifera indica .

Synthesis Analysis

A synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds is described . Efficient synthesis of 1,2-benzisothiazoles from O-haloarylamidines and elemental sulfur via N-S/C-S bond formation under transition-metal-free conditions has also been reported .Molecular Structure Analysis

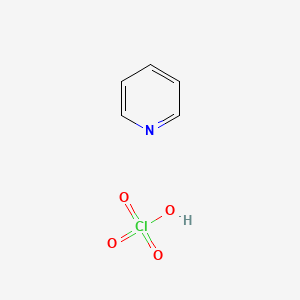

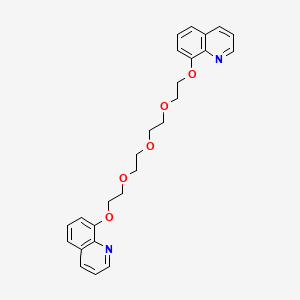

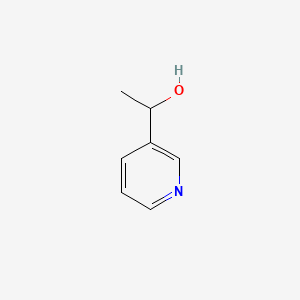

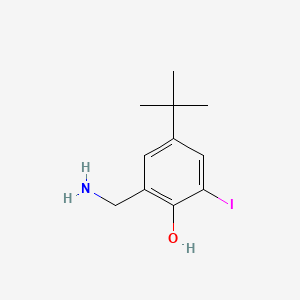

The molecular formula of 1,2-Benzisothiazole is C7H5NS . The InChI is InChI=1S/C7H5NS/c1-2-4-7-6 (3-1)5-8-9-7/h1-5H . The Canonical SMILES is C1=CC=C2C (=C1)C=NS2 .Chemical Reactions Analysis

1,2-Benzisothiazole has been involved in various chemical reactions. For instance, it reacts with diethyl malonate, in the presence of quaternary ammonium bases, under conditions of phase-transfer catalysis . It also reacts with 2-(bromomethyl)-1,2-benzisothiazol-3 (2 H )-one 1,1-dioxide .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Benzisothiazole is 135.19 g/mol . It has a topological polar surface area of 41.1 Ų . The exact mass and monoisotopic mass are 135.01427034 g/mol .科学的研究の応用

Antibacterial Activity

1,2-Benzisothiazole derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . The antibacterial activity is assessed using methods like the agar diffusion test, and minimum inhibitory concentrations (MIC) are determined to quantify the effectiveness.

Agricultural Chemicals

In the agricultural sector, benzothiazole derivatives play a crucial role in the discovery of new agrochemicals. They exhibit a broad spectrum of biological activities, such as antibacterial, antiviral, and herbicidal actions . These compounds are integral in managing crop yield loss due to plant diseases, pests, and weeds.

Systemic-Acquired Resistance in Plants

Probenazole, a derivative of 1,2-benzisothiazole, is a chemical inducer of systemic-acquired resistance (SAR) in plants. It is widely used to protect rice plants against the rice blast fungus Magnaporthe grisea . Probenazole induces SAR through the enhanced accumulation of salicylic acid, which is a key signaling molecule in plant defense .

Drug Discovery

The isothiazole ring of 1,2-Benzisothiazole can serve as a bioactive scaffold or pharmacophore in drug discovery. It is a common structural unit in pharmacological drugs, with several derivatives exhibiting significant biological activity . The development of new analogs of bioactive heterocyclic compounds like benzisothiazoles is a major focus in medicinal chemistry.

Antipsychotic Drug Substances

Some 1,2-Benzisothiazole derivatives act as dopamine and serotonin antagonists and are used in antipsychotic drug substances. These compounds are important for the treatment of psychiatric disorders and are a result of the hybridization of isothiazole and piperazine moieties .

Organic Synthesis

1,2-Benzisothiazole is used in organic synthesis to create structurally modified derivatives. These derivatives are characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. The synthesis process often involves multi-step procedures to achieve the desired modifications .

作用機序

Target of Action

1,2-Benzisothiazole, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . It has been found to have a microbicide and fungicide mode of action . In the context of plant biology, it has been reported that 1,2-Benzisothiazole acts as a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It has been used widely to protect rice plants against the rice blast fungus Magnaporthe grisea .

Mode of Action

The mode of action of 1,2-Benzisothiazole involves its interaction with its targets, leading to changes that result in its antimicrobial and fungicidal effects . In the case of plant biology, it induces SAR through enhanced accumulation of salicylic acid (SA) .

Biochemical Pathways

1,2-Benzisothiazole affects the biochemical pathways related to the synthesis of salicylic acid (SA) in plants . It has been shown that 1,2-Benzisothiazole exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA synthesis .

Pharmacokinetics

The pharmacokinetics of 1,2-Benzisothiazole involves its absorption, distribution, metabolism, and excretion (ADME). In animal studies, it has been found that 1,2-Benzisothiazole is rapidly and totally metabolized . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine . The main metabolite is o-methylsulfinylbenzamide .

Result of Action

The result of the action of 1,2-Benzisothiazole is the inhibition of microbial and fungal growth, making it an effective preservative and antimicrobial agent . In plants, it induces systemic-acquired resistance (SAR) through enhanced accumulation of salicylic acid (SA), providing protection against certain plant diseases .

Action Environment

The action, efficacy, and stability of 1,2-Benzisothiazole can be influenced by environmental factors. For instance, it is used in a variety of environments, including emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers, fabric softeners, and more . Its effectiveness can vary depending on the specific application and environmental conditions .

Safety and Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

1,2-Benzisothiazole has been identified as a promising scaffold for medicinal chemistry . It has been found to possess a broad spectrum of pharmacological activities, which encouraged research activities in these areas . In the future, this scaffold could emerge as a potential candidate in the field of drug discovery .

特性

IUPAC Name |

1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNIZNHTOVFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074290 | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 38 deg C; [ChemIDplus] | |

| Record name | 1,2-Benzisothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2-Benzisothiazole | |

CAS RN |

272-16-2 | |

| Record name | 1,2-Benzisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)